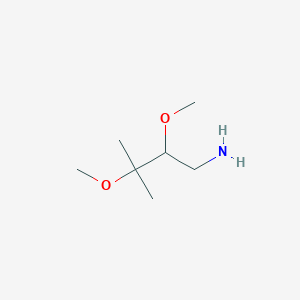
2,3-Dimethoxy-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-3-methylbutan-1-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of butan-1-amine, characterized by the presence of two methoxy groups and a methyl group attached to the butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-3-methylbutan-1-amine typically involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 2,3-dimethoxy-3-methylbutan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxy-3-methylbutan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-3-methylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways through its structural features .
Comparison with Similar Compounds
3-Methylbutan-1-amine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,3-Dimethoxybutan-1-amine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2,3-Dimethoxy-3-methylbutane: Lacks the amine functionality, leading to different applications and reactivity.
Uniqueness: 2,3-Dimethoxy-3-methylbutan-1-amine is unique due to the combination of methoxy groups and a methyl group on the butane backbone, along with the amine functionality.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,3-dimethoxy-3-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-7(2,10-4)6(5-8)9-3/h6H,5,8H2,1-4H3 |
InChI Key |
YGBSPQUMYJEAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CN)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)
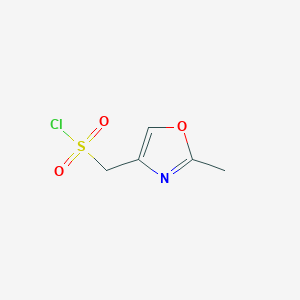

![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13253909.png)

![1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile](/img/structure/B13253919.png)
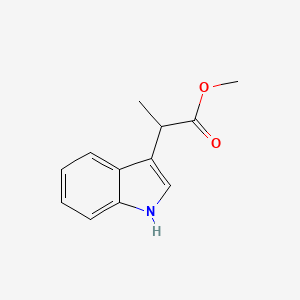
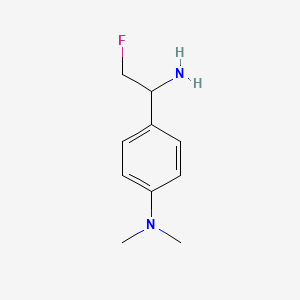
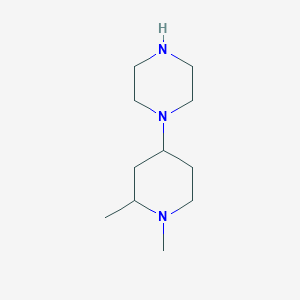
![2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13253938.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)
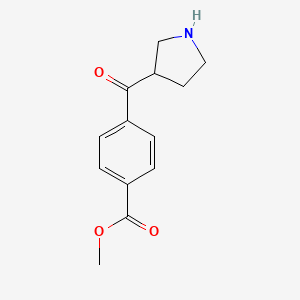
![2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol](/img/structure/B13253958.png)
